molecular formula C7H4Br2F2 B14065287 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene

Cat. No.: B14065287
M. Wt: 285.91 g/mol
InChI Key: IEEVVEKWUVVLNW-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and two fluorine atoms are substituted at specific positions on the benzene ring

Preparation Methods

The synthesis of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and fluorination of a suitable precursor. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .

Chemical Reactions Analysis

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-5-fluoro-2-(fluoromethyl)benzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the reaction conditions .

Properties

Molecular Formula

C7H4Br2F2

Molecular Weight

285.91 g/mol

IUPAC Name

1,3-dibromo-5-fluoro-2-(fluoromethyl)benzene

InChI

InChI=1S/C7H4Br2F2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,3H2

InChI Key

IEEVVEKWUVVLNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CF)Br)F

Origin of Product

United States

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